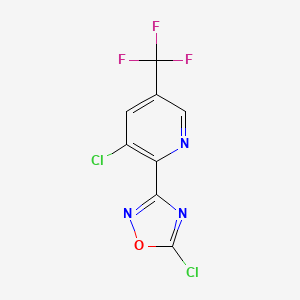

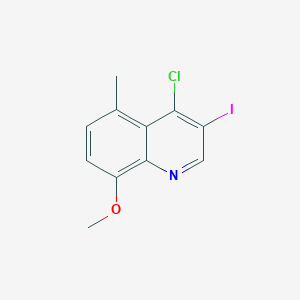

(2,5-Dibromo-3-fluoropyridin-4-yl)methanol

Overview

Description

Synthesis Analysis

While specific synthesis methods for “(2,5-Dibromo-3-fluoropyridin-4-yl)methanol” were not found, fluorinated pyridines can be synthesized using various methods . For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Another study reported an optimized strategy for the synthesis of p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .Scientific Research Applications

Spectroscopy and Molecular Structure Analysis

The electronic and infrared spectra of 2-fluoropyridine-methanol clusters were investigated to understand the structure of hydrogen-bonded clusters. The study provided insights into the vibrational frequencies affected by hydrogen bond formation, contributing to the understanding of molecular interactions in similar compounds (Nibu, Marui, & Shimada, 2006).

Crystal Structure and DFT Studies

Research on boric acid ester intermediates, including studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, utilized density functional theory (DFT) for molecular structure calculation. These studies revealed the physicochemical properties and molecular structures, providing a foundation for the application of similar fluoropyridinyl compounds in materials science and chemical synthesis (Huang et al., 2021).

Synthesis and Catalysis

The synthesis of complex salts involving 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine demonstrates the role of such compounds in catalysis and material science, particularly in the study of spin state behaviors of iron(II) complex salts. This research contributes to the development of advanced materials and catalysts (Cook & Halcrow, 2015).

Organic Synthesis

Studies on the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine in methanol under reflux conditions showcase the utility of fluoropyridinyl compounds in facilitating novel organic synthesis methods. These methods are pivotal in the development of new pharmaceuticals and agrochemicals (Zhao et al., 2020).

Metal Complex Formation

Research involving the formation of dichloro-palladium complexes with 4-(2,5-Dibromoimidazolyl)-2′-aminopyridyl showcases the application of similar compounds in metal complex formation. This is crucial for the development of catalysis processes, especially in cross-coupling reactions that are fundamental in organic synthesis (Hashem, Akter, & Farhana, 2012).

properties

IUPAC Name |

(2,5-dibromo-3-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIBEXBIIJKKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)F)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dibromo-3-fluoropyridin-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

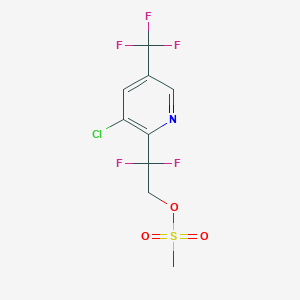

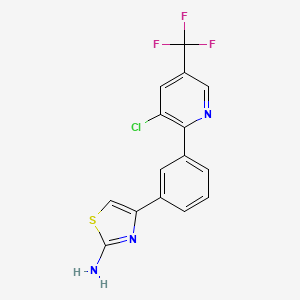

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

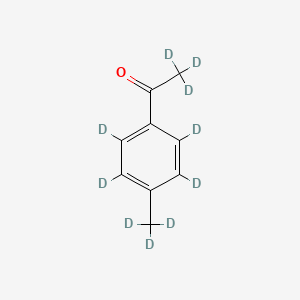

![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)

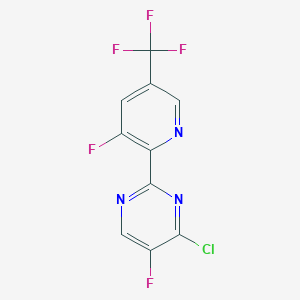

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)

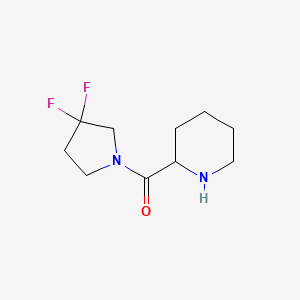

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)